molecular formula C9H8Cl2O B6615352 2-[(2,4-dichlorophenyl)methyl]oxirane CAS No. 1879281-48-7

2-[(2,4-dichlorophenyl)methyl]oxirane

Cat. No.: B6615352
CAS No.: 1879281-48-7
M. Wt: 203.06 g/mol
InChI Key: VSKBJOHIYQXGRQ-UHFFFAOYSA-N
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Description

Chemical Structure:
2-[(2,4-Dichlorophenyl)methyl]oxirane (CAS: 1879281-48-7) is an epoxide derivative with a 2,4-dichlorobenzyl substituent attached to the oxirane (epoxide) ring. Its molecular formula is C₉H₈Cl₂O, and molecular weight is 203.07 g/mol .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKBJOHIYQXGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methyl]oxirane typically involves the reaction of 2,4-dichlorobenzyl chloride with an epoxidizing agent. One common method is the reaction with sodium hydroxide and hydrogen peroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like dichloromethane

    Catalyst: Sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors. These methods ensure higher yields and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, potassium cyanide

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Physical Properties :

  • Density: Not explicitly reported, but structurally similar compounds (e.g., 2-(2-propenyl derivatives) show predicted densities of ~1.27 g/cm³ .
  • Boiling Point: Data unavailable in evidence; however, analogs with larger substituents (e.g., phenoxy groups) have higher predicted boiling points (~294°C) .
  • Stability: Likely stable under standard conditions, though epoxides are generally reactive due to ring strain.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share the oxirane core but differ in substituents, impacting their chemical behavior and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-[(2,4-Dichlorophenyl)methyl]oxirane 1879281-48-7 C₉H₈Cl₂O 203.07 2,4-Dichlorobenzyl Potential agrochemical intermediate
2-(2,4-Dichlorophenyl)-2-(2-propenyl)oxirane 89544-48-9 C₁₁H₁₀Cl₂O 229.10 2,4-Dichlorophenyl + allyl group Not specified; likely pesticidal use
2-[(2,4-Dichlorophenoxy)methyl]oxirane 2212-07-9 C₉H₈Cl₂O₂ 219.06 2,4-Dichlorophenoxymethyl Herbicide intermediate
2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (Tridiphane) 58138-08-2 C₁₀H₇Cl₅O 322.43 3,5-Dichlorophenyl + trichloroethyl Herbicide synergist
2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane 80443-63-6 C₁₄H₁₉ClO 238.75 4-Chlorophenylethyl + tert-butyl Fungicide intermediate

Substituent Effects on Reactivity and Properties

Chlorination Pattern: The 2,4-dichloro substitution in the target compound enhances electronegativity and lipophilicity compared to monosubstituted analogs (e.g., 4-chlorophenyl derivatives) . Trichloroethyl groups (as in tridiphane) increase steric bulk and halogen content, improving pesticidal activity but raising environmental persistence concerns .

Phenoxy vs. Benzyl: The phenoxy group in 2212-07-9 may reduce steric hindrance compared to benzyl, altering metabolic pathways in herbicidal applications .

Physical Properties :

  • Higher molecular weight correlates with increased boiling points and density. For example, tridiphane (322.43 g/mol) is likely less volatile than the target compound (203.07 g/mol) .

Biological Activity

2-[(2,4-Dichlorophenyl)methyl]oxirane, commonly referred to as a dichlorophenyl epoxide, is a compound that has garnered interest in medicinal and biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H8Cl2O
  • Molecular Weight : 219.08 g/mol
  • CAS Number : 1879281-48-7

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This epoxide structure allows it to interact with various biological targets, leading to alterations in cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, impacting the growth and proliferation of various cell types.
  • DNA Interaction : Studies indicate that the compound can alkylate DNA bases, leading to mutations and potentially triggering apoptotic pathways in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism of Action
Escherichia coli32 µg/mLDisruption of cell wall integrity
Staphylococcus aureus16 µg/mLInhibition of protein synthesis
Candida albicans0.5 µg/mLInduction of oxidative stress

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Effect Observed
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)10Cell cycle arrest at G1 phase
A549 (lung cancer)20Increased reactive oxygen species production

Case Studies

  • Case Study on Antifungal Activity
    A study evaluated the efficacy of this compound against Candida albicans. The compound demonstrated an MIC of 0.5 µg/mL and was effective in reducing fungal load in infected mice models when administered at a dose of 50 mg/kg. Histopathological analysis revealed a significant reduction in fungal hyphae in treated groups compared to controls.
  • Case Study on Antibacterial Activity
    In another investigation focusing on bacterial infections, the compound's activity against Staphylococcus aureus was assessed. Results indicated that treatment with the compound at an MIC of 16 µg/mL led to a substantial decrease in bacterial colony-forming units (CFUs) in vitro.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Mutagenicity Testing : The compound was tested for mutagenic potential using the Ames test and exhibited dose-dependent mutagenicity in Salmonella typhimurium strains TA1535 and TA100, suggesting potential risks associated with exposure.
  • Safety Profile : Long-term exposure studies indicated that while there are concerns regarding mutagenicity, acute toxicity levels were found to be low in mammalian models under controlled conditions.

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